methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate
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Overview
Description
methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate is a complex organic compound with a unique structure that combines several heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Chemical Reactions Analysis
methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule
Scientific Research Applications
methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazolo[1,5-a]pyrimidine core and exhibit comparable biological activities.
Imidazole derivatives: These compounds also contain heterocyclic rings and are known for their diverse biological activities
Properties
IUPAC Name |
methyl 3-[1-(2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-11(25-13-6-10-26-14(13)15(23)24-2)12-5-7-18-16-19-17(20-22(12)16)21-8-3-4-9-21/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGGKYQVDFBDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N3C=CC=C3)OC4=C(SC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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